molecular formula C31H30ClN5O3S2 B1574197 WEHI-539 hydrochloride

WEHI-539 hydrochloride

Cat. No. B1574197
M. Wt: 620.18
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WEHI-539, has high affinity (subnanomolar) and selectivity for BCL-XL and potently kills cells by selectively antagonizing its prosurvival activity. WEHI-539 has a high affinity for BCL-XL (IC50 = 1.1 nM). The prosurvival BCL-2 family protein BCL-XL is often overexpressed in solid tumors and renders malignant tumor cells resistant to anticancer therapeutics. The optimized compound, WEHI-539 interacts with residues in the P4 pocket and adopts a distinct binding mode compared to ABT-737. WEHI-539 induces apoptosis in MEFs only if they lack MCL-1 supports the notion that cell killing induced by WEHI-539 is due to direct inhibition of BCL-XL. Accordingly, restoring expression of MCL-1 in mcl-1 knockout cells renders them highly resistant to WEHI-539. WEHI-539 could only kill cells that contained BAK(fig). This observation was confirmed in MEFs where both the amount and activity of MCL-1 were abrogated by expression of its natural and selective BH3-only ligand NOXA. Cytochrome c release and caspase-3 processing confirmed that WEHI-539 induces apoptosis in BAX-deficient MEF cells expressing BIM2A but not in their BAK-deficient counterparts. Remarkably, WEHI-539 efficiently triggered the killing of platelets purified from mice or humans in culture. 

Scientific Research Applications

  • BCL-XL Inhibition and Cancer Research : WEHI-539 is recognized for its potent and selective inhibition of BCL-XL, a protein often overexpressed in solid tumors, leading to resistance to anticancer therapies. This compound is effective in inducing apoptotic responses in malignant tumor cells, especially those reliant on BCL-XL for survival, making it a valuable tool in cancer research. Its ability to distinguish the roles of BCL-XL from other prosurvival proteins in both normal and malignant cells is notable (Lessene et al., 2013).

  • Synergy with Chemotherapy in Ovarian Cancer : In the context of ovarian cancer, WEHI-539 has shown potential in enhancing the effectiveness of carboplatin, a common chemotherapy drug. Studies indicate that its mechanism of targeting BCL-XL is essential for this synergistic effect, highlighting its potential in developing more effective cancer treatment strategies (Abed et al., 2016).

  • Breast Cancer Treatment and Bioenergetics : Research involving breast cancer cells has demonstrated that inhibitors like WEHI-539, which selectively target BCL-XL, can significantly affect mitochondrial ATP production. This indicates a role beyond just inducing cell death, impacting cancer metabolism and suggesting potential in combination therapies with glycolysis inhibitors for enhanced cancer treatment effectiveness (Lucantoni et al., 2018).

  • Role in Mitochondrial Inner Membrane Dynamics : WEHI-539's ability to inhibit the anti-apoptotic activity of BCL-XL has implications in neurological research as well. It is observed to influence the mitochondrial inner membrane potential, which is crucial in understanding neurodegenerative diseases and brain injuries. Low concentrations of WEHI-539 have shown neuroprotective properties, making it a potential candidate for therapeutic interventions in brain injuries (Park et al., 2017).

properties

Product Name

WEHI-539 hydrochloride

Molecular Formula

C31H30ClN5O3S2

Molecular Weight

620.18

synonyms

(E)-5-(3-(4-(aminomethyl)phenoxy)propyl)-2-(8-(2-(benzo[d]thiazol-2-yl)hydrazono)-5,6,7,8-tetrahydronaphthalen-2-yl)thiazole-4-carboxylic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.